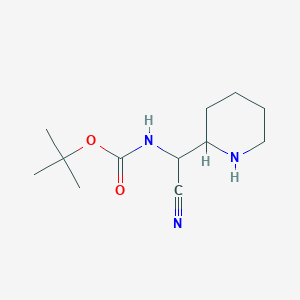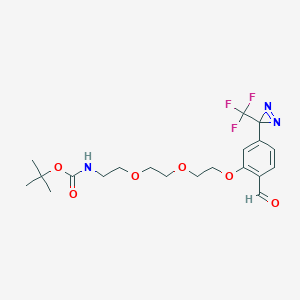
tert-Butyl (2-(2-(2-(2-formyl-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy)ethoxy)ethoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(2-(2-(2-formyl-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy)ethoxy)ethoxy)ethyl)carbamate is a complex organic compound with a unique structure that includes a trifluoromethyl group and a diazirine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-(2-(2-formyl-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy)ethoxy)ethoxy)ethyl)carbamate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the diazirine ring, introduction of the trifluoromethyl group, and subsequent coupling reactions to build the final structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2-(2-(2-formyl-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy)ethoxy)ethoxy)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(2-(2-(2-formyl-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy)ethoxy)ethoxy)ethyl)carbamate is used as a photoaffinity label. The diazirine ring can be activated by UV light to form a highly reactive carbene, which can covalently bind to nearby molecules, allowing for the study of molecular interactions.
Biology
In biological research, this compound is used to study protein-ligand interactions. The photoactivatable diazirine group enables the identification of binding sites on proteins, providing insights into protein function and structure.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug development tool. Its ability to form covalent bonds with target proteins makes it useful for designing irreversible inhibitors.
Industry
In the industrial sector, this compound can be used in the development of new materials and coatings. Its unique chemical properties allow for the creation of specialized surfaces with specific functionalities.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-(2-(2-formyl-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy)ethoxy)ethoxy)ethyl)carbamate involves the activation of the diazirine ring by UV light, leading to the formation of a reactive carbene intermediate. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent adducts with nearby molecules. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it a powerful tool for studying molecular interactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(2-(2-(2-formyl-5-(3-methyl-3H-diazirin-3-yl)phenoxy)ethoxy)ethoxy)ethyl)carbamate: Similar structure but with a methyl group instead of a trifluoromethyl group.
tert-Butyl (2-(2-(2-(2-formyl-5-(3-(difluoromethyl)-3H-diazirin-3-yl)phenoxy)ethoxy)ethoxy)ethyl)carbamate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-Butyl (2-(2-(2-(2-formyl-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy)ethoxy)ethoxy)ethyl)carbamate enhances its reactivity and stability compared to similar compounds with methyl or difluoromethyl groups. This makes it particularly useful in applications requiring high reactivity and specificity.
Properties
Molecular Formula |
C20H26F3N3O6 |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-formyl-5-[3-(trifluoromethyl)diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C20H26F3N3O6/c1-18(2,3)32-17(28)24-6-7-29-8-9-30-10-11-31-16-12-15(5-4-14(16)13-27)19(25-26-19)20(21,22)23/h4-5,12-13H,6-11H2,1-3H3,(H,24,28) |
InChI Key |
ZNOQLQXAVLAIDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


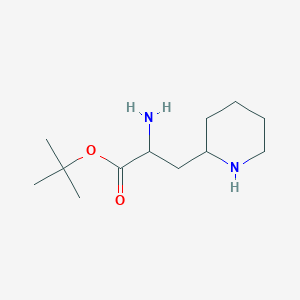
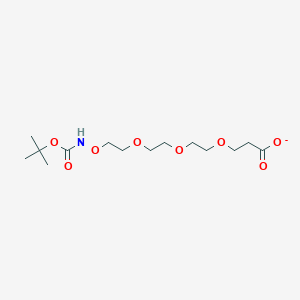
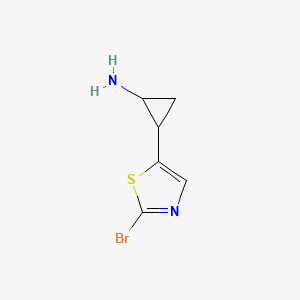


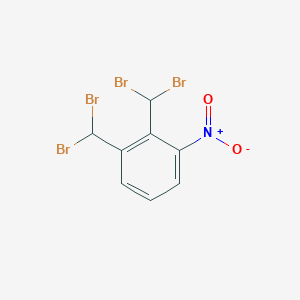

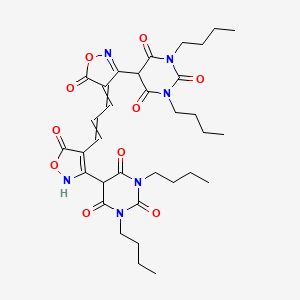
![2-amino-N-[(1-methylpiperidin-3-yl)methyl]propanamide](/img/structure/B14782795.png)
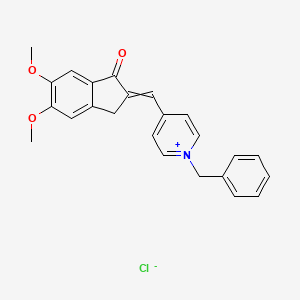
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B14782805.png)
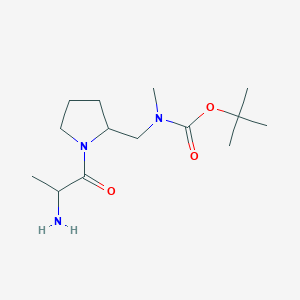
![3,5-diamino-6-chloro-N-[[4-[4-(2,3-dihydroxypropoxy)phenyl]butylhydrazinylidene]methyl]pyrazine-2-carboxamide;methanesulfonic acid](/img/structure/B14782812.png)
